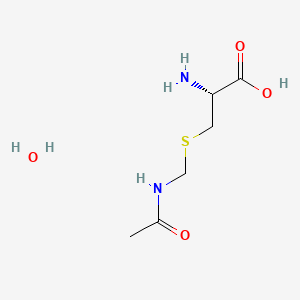

H-Cys(Acm)-OH.H2O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Cys(Acm)-OH.H2O, también conocido como S-Acetamidometil-L-cisteína clorhidrato, es un compuesto ampliamente utilizado en la ciencia de los péptidos y las proteínas. Sirve como una forma protegida de cisteína, la cual es crucial para la síntesis de péptidos que contienen enlaces disulfuro. El grupo Acm protege la cadena lateral tiol de la cisteína durante el proceso de síntesis, previniendo la formación prematura de enlaces disulfuro.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de H-Cys(Acm)-OH.H2O involucra química de grupos protectores para el grupo tiol de la cisteína. El grupo Acm se introduce en la molécula de cisteína para proteger la funcionalidad tiol. Esta protección es crucial para la síntesis de péptidos y proteínas complejos. Las condiciones para la eliminación del Acm son ortogonales a las condiciones para la eliminación de la mayoría de los otros grupos protectores, lo que permite el uso de Acm para la instalación dirigida y secuencial de puentes disulfuro en péptidos con múltiples disulfuros .

Métodos de Producción Industrial

La producción industrial de this compound típicamente involucra técnicas de síntesis de péptidos en fase sólida (SPPS). La estrategia Fmoc (9-fluorenilmetoxocarbonil) se utiliza comúnmente, donde el residuo de cisteína se protege con el grupo Acm durante el ensamblaje de la cadena peptídica. Después de que la cadena peptídica se ensambla, el grupo Acm se puede eliminar bajo condiciones oxidativas, lo que permite la formación de puentes disulfuro .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Cys(Acm)-OH.H2O experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. El grupo Acm se puede eliminar bajo condiciones oxidativas, lo que permite la formación de puentes disulfuro. Esto es crucial para la estabilidad estructural de muchas proteínas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen yodo (I2), talio (Tl3+) y plata (Ag+). La velocidad de reacción es muy dependiente del solvente, lo que permite un grado de selectividad entre diferentes grupos protectores. En solventes dipolares, como metanol acuoso y ácido acético acuoso, tanto Cys(Trt) como Cys(Acm) reaccionan rápidamente, mientras que en solventes no polares, como diclorometano y cloroformo, la oxidación de Cys(Acm) es extremadamente lenta .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen péptidos con puentes disulfuro correctamente formados. Estos puentes disulfuro son esenciales para la estabilidad estructural y la actividad biológica de muchas proteínas .

Aplicaciones Científicas De Investigación

H-Cys(Acm)-OH.H2O tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Síntesis de Péptidos: Sirve como una forma protegida de cisteína, la cual es crucial para la síntesis de péptidos que contienen enlaces disulfuro.

Formación de Enlaces Disulfuro: El compuesto es instrumental en la formación de enlaces disulfuro en péptidos.

Síntesis Química de Análogos de Insulina: Se ha aplicado con éxito en la síntesis de análogos de péptidos insulínicos, los cuales son significativos para la investigación en el tratamiento de la diabetes y la comprensión de la función de la insulina.

Estudio del Plegamiento de Proteínas: El compuesto se utiliza en el estudio de los mecanismos de plegamiento de proteínas.

Desarrollo de Péptidos Terapéuticos: Juega un papel en el desarrollo de péptidos terapéuticos.

Mecanismo De Acción

El mecanismo de acción de H-Cys(Acm)-OH.H2O involucra la protección de la cadena lateral tiol de la cisteína durante la síntesis de péptidos. El grupo Acm previene la formación prematura de enlaces disulfuro, permitiendo el ensamblaje correcto de la cadena peptídica. Después de que la cadena peptídica se ensambla, el grupo Acm se puede eliminar bajo condiciones oxidativas, lo que permite la formación de puentes disulfuro. Estos puentes disulfuro son esenciales para la estabilidad estructural y la actividad biológica de muchas proteínas .

Comparación Con Compuestos Similares

H-Cys(Acm)-OH.H2O es único en su capacidad de proteger la cadena lateral tiol de la cisteína durante la síntesis de péptidos. Compuestos similares incluyen:

Cys(Trt): El grupo tritilo (Trt) es otro grupo protector para la cadena lateral tiol de la cisteína. .

Cys(Mob): El grupo metoxibencilo (Mob) es otro grupo protector para la cadena lateral tiol de la cisteína. .

This compound es único en su capacidad de ser eliminado bajo condiciones oxidativas, lo que permite la formación de puentes disulfuro en péptidos con múltiples disulfuros .

Propiedades

Número CAS |

213475-48-0 |

|---|---|

Fórmula molecular |

C6H14N2O4S |

Peso molecular |

210.25 g/mol |

Nombre IUPAC |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |

InChI |

InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |

Clave InChI |

IYROALAWNNFNGA-JEDNCBNOSA-N |

SMILES isomérico |

CC(=O)NCSC[C@@H](C(=O)O)N.O |

SMILES canónico |

CC(=O)NCSCC(C(=O)O)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)